1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea
Description
1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea is a heterocyclic compound featuring a bicyclic imidazo[1,5-c]pyrimidine core fused with a urea moiety. The imidazo[1,5-c]pyrimidine system is characterized by a seven-membered dihydro structure with a ketone group at position 3. The urea linkage (-NHCONH-) connects the 7-carbonyl group of the bicyclic core to a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O3/c16-15(17,18)8-2-1-3-9(4-8)20-13(26)23-22-12(25)11-5-10-6-19-7-24(10)14(27)21-11/h1-4,6-7,11H,5H2,(H,21,27)(H,22,25)(H2,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNIYHVKVQZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N2C1=CN=C2)C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, anti-inflammatory properties, and structure-activity relationships (SARs).
Chemical Structure
The compound can be structurally represented as follows:
This structure comprises an imidazo[1,5-c]pyrimidine core, which is linked to a trifluoromethylphenyl group via a urea linkage.
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its anti-inflammatory effects and potential as an enzyme inhibitor. Various studies have reported on its efficacy against specific targets, particularly cyclooxygenases (COX), which are critical in inflammatory processes.
Anti-inflammatory Activity
Research indicates that derivatives of imidazo[1,5-c]pyrimidines exhibit notable anti-inflammatory properties. For instance, compounds similar to 1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea have been shown to inhibit COX enzymes effectively.
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1-[(5-oxo-7,8-dihydro... | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that the compound has a moderate inhibitory effect on COX enzymes compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the imidazo[1,5-c]pyrimidine structure can significantly influence biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to inhibit COX enzymes.
Case Studies
Several studies have evaluated the anti-inflammatory effects of similar compounds through in vivo models:
- Carrageenan-Induced Paw Edema : In this model, compounds demonstrated significant reduction in paw swelling comparable to indomethacin.
- Cotton Pellet-Induced Granuloma : The effectiveness of the compound was assessed by measuring granuloma formation, where it showed promising results.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fused pyrimidine derivatives. Below is a detailed comparison with structurally related compounds from the provided evidence, focusing on core architectures, substituents, and functional groups.
Structural and Functional Group Analysis
Key Comparative Insights
Core Heterocycles: The target compound’s imidazo[1,5-c]pyrimidine core is distinct from the more common imidazo[1,2-a]pyrimidine (Evidences 3, 5) and triazolo-pyrimidine systems (Evidences 1, 6). Thiadiazolo-pyrimidines () introduce sulfur atoms, which can alter electronic properties and metabolic pathways compared to nitrogen-rich cores .
Substituent Effects: Trifluoromethyl Group: Present in both the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design . Urea vs. Aromatic Substitutions: The 3-(trifluoromethyl)phenyl group in the target compound parallels the 4-nitrophenyl () and 2,4,6-trifluorophenyl () moieties, which are often used to optimize steric and electronic interactions with hydrophobic binding pockets .
Synthetic Considerations: The urea linkage in the target compound may arise from reactions involving isocyanates or carbamoyl chlorides, analogous to the amine-mediated syntheses in . Ethanol, a solvent used in for carboxamid formation, is a common medium for urea synthesis, suggesting shared synthetic pathways .
Physicochemical Properties
- Solubility : The urea group and trifluoromethylphenyl substituent likely balance hydrophilicity and lipophilicity, contrasting with the more polar ester-containing compounds () or the highly lipophilic chloro-trifluoromethyl derivative () .
- Metabolic Stability : The trifluoromethyl group in the target compound and may reduce cytochrome P450-mediated metabolism compared to hydroxyl-containing analogs () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
